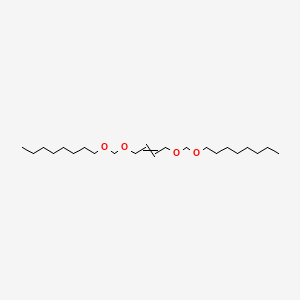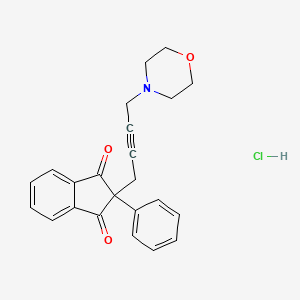
1,3-Indandione, 2-(4-morpholino-2-butynyl)-2-phenyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Indandione, 2-(4-morpholino-2-butynyl)-2-phenyl-, hydrochloride is a chemical compound with the molecular formula C24H23NO3·HCl It is a derivative of indandione, a class of compounds known for their anticoagulant properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Indandione, 2-(4-morpholino-2-butynyl)-2-phenyl-, hydrochloride typically involves the reaction of 1,3-indandione with 2-(4-morpholino-2-butynyl)-2-phenyl- in the presence of hydrochloric acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Indandione, 2-(4-morpholino-2-butynyl)-2-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
1,3-Indandione, 2-(4-morpholino-2-butynyl)-2-phenyl-, hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including anticoagulant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new anticoagulant drugs.
Mecanismo De Acción
The mechanism of action of 1,3-Indandione, 2-(4-morpholino-2-butynyl)-2-phenyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with biological processes, leading to its observed effects. For example, its anticoagulant properties may result from the inhibition of vitamin K-dependent clotting factors .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Indandione, 2-methyl-2-(4-morpholino-2-butynyl)-, hydrochloride
- 1,3-Indandione, 2-benzyl-2-(4-morpholino-2-butynyl)-, hydrochloride
Uniqueness
Compared to similar compounds, it may exhibit different biological activities, reactivity, and stability, making it valuable for specific research and industrial purposes .
Propiedades
Número CAS |
22019-19-8 |
|---|---|
Fórmula molecular |
C23H22ClNO3 |
Peso molecular |
395.9 g/mol |
Nombre IUPAC |
2-(4-morpholin-4-ylbut-2-ynyl)-2-phenylindene-1,3-dione;hydrochloride |
InChI |
InChI=1S/C23H21NO3.ClH/c25-21-19-10-4-5-11-20(19)22(26)23(21,18-8-2-1-3-9-18)12-6-7-13-24-14-16-27-17-15-24;/h1-5,8-11H,12-17H2;1H |
Clave InChI |
CRROPFPGRJSCBD-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CC#CCC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



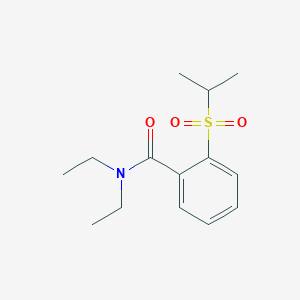



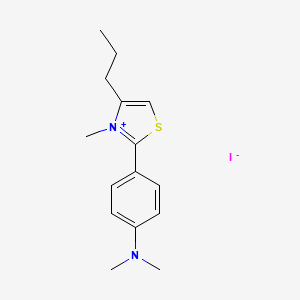
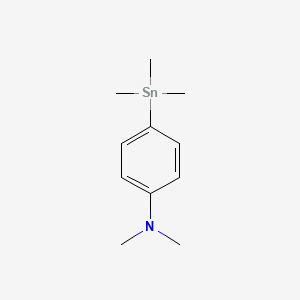
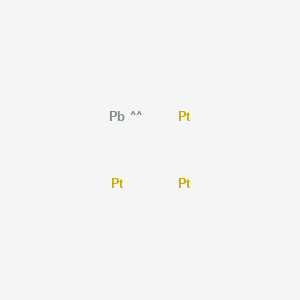


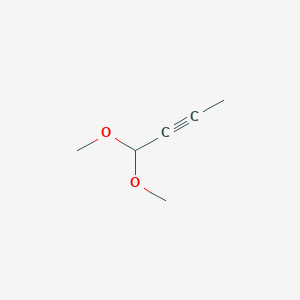
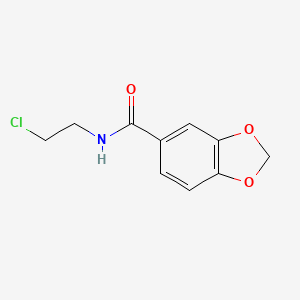
![[Alumanetriyltri(propane-3,1-diyl)]tris(trimethylsilane)](/img/structure/B14714767.png)
